4-(dimethylamino)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
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Overview
Description
The compound “4-(dimethylamino)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide” contains several functional groups, including a benzamide group, a furan ring, a dimethylamino group, and a hydroxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various methods such as Michael addition, intramolecular nucleophilic addition, ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a dimethylamino group at the 4-position. Additionally, a furan ring is attached to the nitrogen atom of the benzamide group via a 2-hydroxyethyl group .Chemical Reactions Analysis
Furan rings are known to undergo various chemical reactions, including electrophilic substitution reactions and addition reactions . The presence of the dimethylamino group might also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide and dimethylamino groups might increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
- Epoxy Resins : Some furan derivatives, when incorporated into epoxy resins, enhance their mechanical properties and thermal stability .
- Adhesives : Researchers explore furan derivatives as components in thermally reversible reactive hot-melt adhesives .
- Molecular Modeling : Density functional theory (DFT) and molecular modeling techniques help predict the behavior of furan derivatives. Researchers study their electronic properties, vibrational spectra, and geometries .
Polymer Chemistry
Materials Science
Computational Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17(2)13-5-3-11(4-6-13)15(19)16-9-14(18)12-7-8-20-10-12/h3-8,10,14,18H,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCCPKFLMCSPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
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